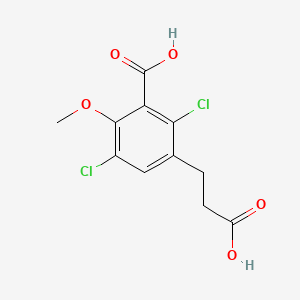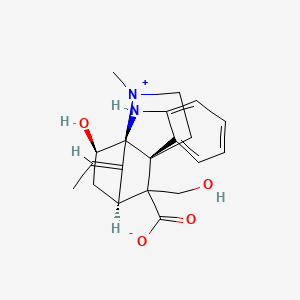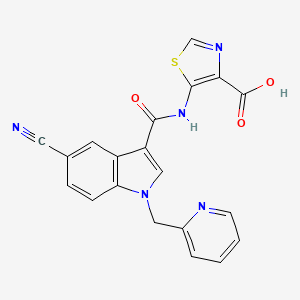
Antifungal agent 69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 69 is a eugenol-imidazole derivative known for its potent antifungal activity, particularly against Candida albicans . This compound has garnered attention due to its efficacy in combating fungal infections, which are a significant health concern globally.
Preparation Methods
The synthesis of antifungal agent 69 involves the reaction of eugenol with imidazole under specific conditions. The process typically includes:
Chemical Reactions Analysis
Antifungal agent 69 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of various derivatives.
Major Products: The primary products formed from these reactions include modified eugenol-imidazole derivatives with enhanced antifungal properties
Scientific Research Applications
Antifungal agent 69 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of eugenol derivatives.
Biology: Investigated for its antifungal activity against various fungal pathogens, including Candida species.
Medicine: Potential therapeutic agent for treating fungal infections, especially in immunocompromised patients.
Industry: Utilized in the formulation of antifungal creams, gels, and other topical applications.
Mechanism of Action
The mechanism of action of antifungal agent 69 involves:
Targeting Ergosterol: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity and causing cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in ergosterol biosynthesis, such as lanosterol 14α-demethylase.
Pathways Involved: The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of essential cell contents, and ultimately, fungal cell death.
Comparison with Similar Compounds
Antifungal agent 69 can be compared with other antifungal agents such as:
Properties
Molecular Formula |
C23H23ClN2O4 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[1-imidazol-1-yl-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H23ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h3,5-13,16,20H,1,4,14-15H2,2H3 |
InChI Key |
PMAYJJFPGZVRPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)

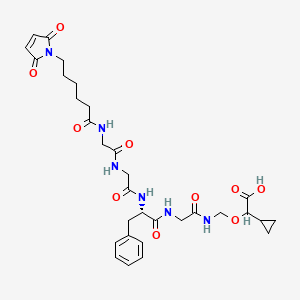

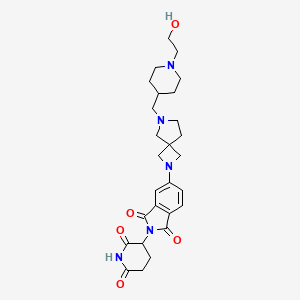

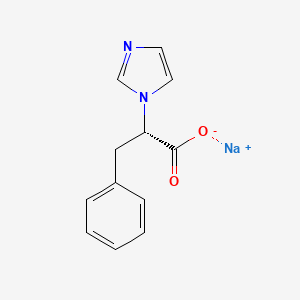
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)

![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)

